molecular formula C15H31N3 B1426297 N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine CAS No. 1284821-05-1

N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine

Cat. No. B1426297
M. Wt: 253.43 g/mol
InChI Key: BEIYSQXZKXNNHT-UHFFFAOYSA-N
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Description

“N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine” is a chemical compound with the CAS Number: 1284821-05-1 . Its IUPAC name is N-[4-(4-propyl-1-piperazinyl)pentyl]cyclopropanamine . The molecular weight of this compound is 253.43 .


Molecular Structure Analysis

The molecule contains a total of 50 bonds, including 19 non-H bonds, 8 rotatable bonds, 1 three-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), and 2 tertiary amine(s) (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.43 . The InChI Code for the compound is 1S/C15H31N3/c1-3-9-17-10-12-18(13-11-17)14(2)5-4-8-16-15-6-7-15/h14-16H,3-13H2,1-2H3 .

Scientific Research Applications

Anticonvulsant Activity

  • Hybrid Anticonvulsant Compounds : A study by Kamiński et al. (2015) synthesized new hybrid compounds combining features of known antiepileptic drugs. These compounds, including variants similar to N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine, showed broad-spectrum anticonvulsant activity in preclinical models.

Antibacterial and Anti-tubercular Properties

  • Novel Quinoline Derivatives : A research by Suresh et al. (2014) developed novel quinoline derivatives, which included structures similar to the chemical . These compounds displayed significant anti-tubercular and antibacterial activities.

Antitumor Properties

  • Kinase Inhibitors : The study by Yang et al. (2012) involved the optimization of kinase inhibitors for treating non-small-cell lung cancer. Compounds with a structure similar to N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine showed promising results.

Miscellaneous Applications

  • Herbicidal and Fungicidal Activity : Tian et al. (2009) synthesized N-substituted cyclopropanecarboxyl compounds demonstrating significant herbicidal and fungicidal activities.
  • Silica-bonded Catalysts : In a study by Niknam et al. (2013), silica-bonded N-propylpiperazine compounds were used as catalysts for synthesizing 4H-pyran derivatives.

properties

IUPAC Name

N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3/c1-3-9-17-10-12-18(13-11-17)14(2)5-4-8-16-15-6-7-15/h14-16H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIYSQXZKXNNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(C)CCCNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine
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N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine
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N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine
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N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine
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N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine
Reactant of Route 6
N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine

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